

MD-265: A Technical Guide to a Potent MDM2-Targeted PROTAC Degradar

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Compound of Interest

Compound Name: MD-265

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Abstract

MD-265 is a highly potent, second-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a prime therapeutic target in oncology. **MD-265** functions as a heterobifunctional molecule, simultaneously binding to MDM2 and the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of MDM2. This action liberates p53 from its inhibitor, leading to the robust activation of the p53 signaling pathway and potent anti-tumor activity in cancers harboring wild-type p53. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with **MD-265**.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In approximately half of all human cancers, the p53 pathway is inactivated not by mutation, but by the overexpression of its primary endogenous inhibitor, MDM2.^[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.^[1] Disrupting the MDM2-p53 interaction has therefore been a long-standing goal in cancer therapy.

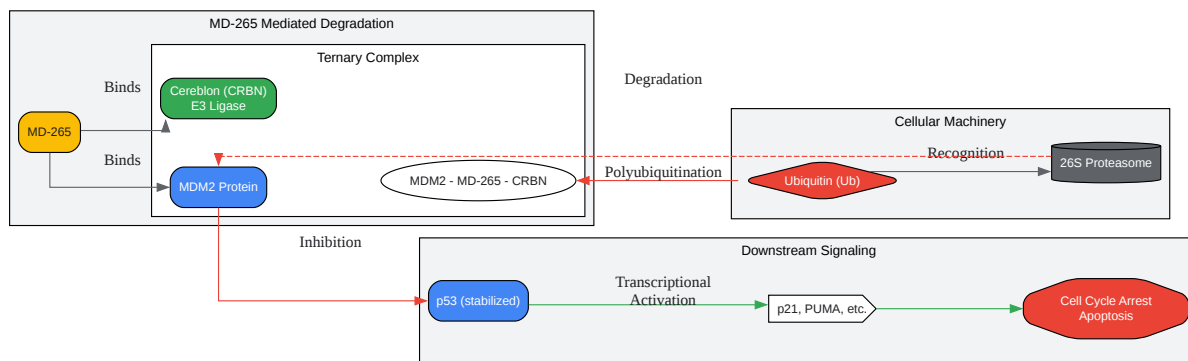
PROTAC technology offers a novel and powerful approach to target proteins like MDM2. Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely. **MD-265** was developed as a potent MDM2 degrader, demonstrating significant efficacy in preclinical models of leukemia.^[1] It is composed of a ligand for MDM2 (derived from the inhibitor MI-1063) and a ligand for the E3 ligase Cereblon (lenalidomide), connected by a chemical linker.^[2] This design facilitates the formation of a ternary complex between MDM2, **MD-265**, and Cereblon, leading to the selective degradation of MDM2.^[1]

Mechanism of Action

MD-265 exerts its therapeutic effect by hijacking the ubiquitin-proteasome system to eliminate MDM2. The process can be summarized in the following steps:

- **Ternary Complex Formation:** **MD-265**, with its two distinct warheads, binds simultaneously to the MDM2 protein and the Cereblon (CRBN) component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
- **Ubiquitination:** The proximity induced by **MD-265** allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the MDM2 protein.
- **Proteasomal Degradation:** The polyubiquitinated MDM2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, releasing the ubiquitin for recycling.
- **p53 Activation:** The degradation of MDM2 leads to the accumulation and activation of p53.^[1]
- **Downstream Effects:** Activated p53 translocates to the nucleus and transcriptionally activates target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.^[1]

This catalytic mechanism allows a single molecule of **MD-265** to induce the degradation of multiple MDM2 proteins, contributing to its high potency at nanomolar concentrations.^[1]



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Caption: Mechanism of action of **MD-265** PROTAC degrader.

Preclinical Data

In Vitro Potency and Selectivity

MD-265 demonstrates potent cell growth inhibition in various acute leukemia cell lines that express wild-type p53. Notably, it shows significantly reduced activity in cell lines with mutated p53, confirming its on-target, p53-dependent mechanism of action.^[1]

Cell Line	Cancer Type	p53 Status	IC ₅₀ (nM)
RS4;11	Acute Lymphoblastic Leukemia (ALL)	Wild-Type	0.7[1]
MV4;11	Acute Myeloid Leukemia (AML)	Wild-Type	0.9
MOLM-13	Acute Myeloid Leukemia (AML)	Wild-Type	1.1
EOL-1	Eosinophilic Leukemia	Wild-Type	212
RS4;11Mut	Acute Lymphoblastic Leukemia (ALL)	Mutated	> 1000
K562	Chronic Myeloid Leukemia (CML)	Null	> 1000

Data synthesized from
Aguilar A, et al. J Med
Chem. 2024.[1]

MDM2 Protein Degradation

MD-265 effectively induces the degradation of MDM2 protein in cancer cells at low nanomolar concentrations. Western blot analysis shows a robust reduction in MDM2 levels, which corresponds with a strong increase in p53 protein levels.[1]

Cell Line	Time Point	DC ₅₀ (nM)	D _{max} (%)
RS4;11	24h	~1	>90%
MV4;11	24h	~1	>90%

DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation) values are estimated from published Western Blot data.[\[1\]](#)

In Vivo Efficacy

In a subcutaneous xenograft model using RS4;11 cells, **MD-265** administration led to complete and sustained tumor regression without observable signs of toxicity.[\[1\]](#) In a disseminated leukemia model, weekly administration of **MD-265** significantly improved the long-term survival of the mice.[\[1\]](#)

Pharmacokinetic Profile

MD-265 exhibits a favorable pharmacokinetic (PK) profile across multiple species following intravenous (IV) administration, characterized by a moderate-to-low clearance and a good volume of distribution.[\[1\]](#)

Species	Dose (mg/kg, IV)	T _{1/2} (h)	AUC _{0-t} (µg·h/L)	CL (L/h/kg)	Vss (L/kg)
Mouse	10	5.8	10,789	0.93	3.5
Rat	5	7.9	11,356	0.44	2.6
Dog	2	10.9	10,417	0.19	1.6

Data
synthesized
from Aguilar
A, et al. J
Med Chem.
2024.[1]

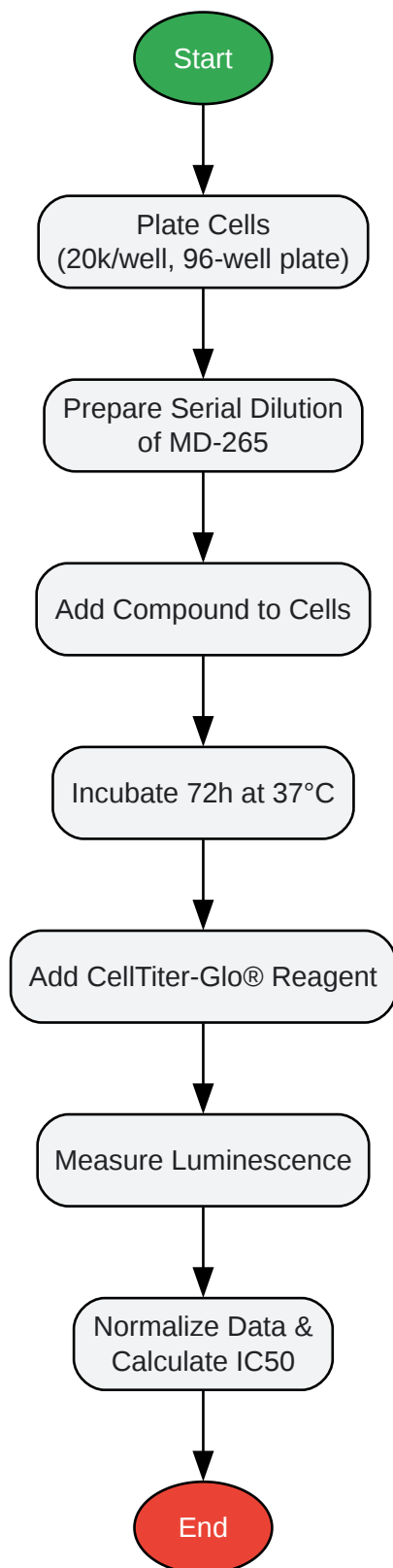
Experimental Protocols

Cell Growth Inhibition Assay

This protocol details the methodology used to determine the IC₅₀ values of **MD-265**.

- **Cell Plating:** Seed leukemia cells (e.g., RS4;11, MV4;11) in 96-well plates at a density of 20,000 cells per well in 100 µL of appropriate cell culture medium.
- **Compound Preparation:** Prepare a serial dilution of **MD-265** in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be kept below 0.1%.
- **Treatment:** Add the diluted compound to the cell plates. Include wells with vehicle (DMSO) as a negative control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Viability Measurement:** Assess cell viability using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀.

value.



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Caption: Workflow for cell viability and IC50 determination.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of MDM2 and the accumulation of p53.

- **Cell Treatment:** Plate RS4;11 cells at a density of 1×10^6 cells/mL and treat with various concentrations of **MD-265** (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
- **Cell Lysis:** Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate proteins by size.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- **Washing & Secondary Antibody:** Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.

Conclusion

MD-265 is a highly effective PROTAC degrader that leverages the cell's own protein disposal machinery to eliminate MDM2. Its potent and selective activity against wild-type p53 cancer cells, combined with a favorable in vivo efficacy and pharmacokinetic profile, establishes it as a promising candidate for further preclinical and clinical development.[1][3] The data and protocols presented in this guide underscore the potential of **MD-265** as a novel therapeutic agent for the treatment of human cancers.

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References

- 1. Discovery of MD-265: A Potent MDM2 Degradar That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
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